Comparative In Vitro Potency: Ivermectin IC50 Values Against Susceptible Haemonchus contortus Relative to Abamectin and Moxidectin
In larval development assays using the drug-susceptible Haemonchus contortus Kirby isolate, ivermectin exhibited an IC50 approximately 2-fold higher than abamectin, indicating abamectin is the more potent compound against this susceptible strain [1]. However, against the drug-resistant Wallangra isolate, moxidectin and abamectin were the most potent, while eprinomectin showed resistance ratios up to 70-fold [1]. These data establish ivermectin's intermediate potency position within the macrocyclic lactone class and demonstrate that potency rankings shift substantially when moving from susceptible to resistant populations.
| Evidence Dimension | IC50 in larval development assay |
|---|---|
| Target Compound Data | IC50 ~2× higher than abamectin |
| Comparator Or Baseline | Abamectin: IC50 ~2× lower than ivermectin, moxidectin, eprinomectin, and doramectin; Moxidectin: resistance ratio 4.0-fold |
| Quantified Difference | Abamectin IC50 ~2-fold lower than ivermectin; moxidectin resistance ratio 4.0-fold versus up to 70-fold for eprinomectin |
| Conditions | Larval development assay; H. contortus Kirby (susceptible) and Wallangra (resistant) isolates; MLs diluted in DMSO |
Why This Matters
Ivermectin serves as a critical reference compound for benchmarking macrocyclic lactone potency; its intermediate IC50 relative to abamectin and distinct resistance profile make it essential for resistance monitoring studies where cross-resistance patterns vary by compound.
- [1] Kotze AC, Ruffell AP, Knox MR, Kelly GA. Relative potency of macrocyclic lactones in in vitro assays with larvae of susceptible and drug-resistant Australian isolates of Haemonchus contortus and H. placei. Vet Parasitol. 2014;203(3-4):294-302. View Source
